molecular formula C13H19BrN2O2S B350374 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine CAS No. 433695-28-4

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B350374
CAS No.: 433695-28-4
M. Wt: 347.27g/mol
InChI Key: XXAGYYCRGVAIQH-UHFFFAOYSA-N
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Description

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a bromine atom, two methyl groups on the phenyl ring, and a sulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2,4-dimethylbenzenesulfonyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides, respectively.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. The bromine atom and methyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-methylpiperazine can be compared with other sulfonyl piperazines, such as:

    1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring, which may affect its chemical properties and biological activity.

    1-((5-Bromo-2,4-dimethylphenyl)sulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, leading to differences in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-bromo-2,4-dimethylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-10-8-11(2)13(9-12(10)14)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAGYYCRGVAIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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